molecular formula C20H19FN4O B7450740 N-benzyl-1-(8-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide

N-benzyl-1-(8-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B7450740
M. Wt: 350.4 g/mol
InChI Key: URRKKEFETHZWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-(8-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide is a novel compound that has gained significant attention in the field of scientific research. This compound is a potential drug candidate that exhibits promising biological activities, making it a subject of interest for researchers.

Mechanism of Action

The mechanism of action of N-benzyl-1-(8-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide involves the inhibition of certain enzymes and signaling pathways that are crucial for the survival and proliferation of cancer cells. It also modulates the immune response, leading to its anti-inflammatory and anti-bacterial effects.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. It also inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. Its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-1-(8-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide in laboratory experiments include its potent biological activity, which makes it an ideal candidate for studying cancer, inflammation, and bacterial infections. However, its limitations include its low solubility in water, which can affect its bioavailability and limit its use in certain assays.

Future Directions

There are several future directions for the research and development of N-benzyl-1-(8-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide. These include:
1. Optimization of the synthesis process to improve the yield and purity of the compound.
2. Further studies to elucidate the mechanism of action of the compound and its effects on different cell types.
3. Development of novel formulations to improve the solubility and bioavailability of the compound.
4. In vivo studies to evaluate the efficacy and safety of the compound as a therapeutic agent.
5. Screening of analogs and derivatives of the compound to identify more potent and selective compounds with improved pharmacological properties.
In conclusion, this compound is a promising compound that exhibits potent biological activity. Its potential as a therapeutic agent for cancer, inflammation, and bacterial infections makes it a subject of interest for researchers. Further studies are needed to fully understand its mechanism of action and to develop more potent and selective analogs of the compound.

Synthesis Methods

The synthesis of N-benzyl-1-(8-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide involves a multi-step process. The starting materials are commercially available, and the synthesis is carried out using standard laboratory techniques. The yield and purity of the final product depend on the optimization of the reaction conditions.

Scientific Research Applications

N-benzyl-1-(8-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. Additionally, it has been found to have anti-inflammatory and anti-bacterial properties.

Properties

IUPAC Name

N-benzyl-1-(8-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O/c21-17-8-4-7-16-18(17)23-13-24-19(16)25-10-9-15(12-25)20(26)22-11-14-5-2-1-3-6-14/h1-8,13,15H,9-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRKKEFETHZWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)NCC2=CC=CC=C2)C3=NC=NC4=C3C=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.